molecular formula C17H15NO6 B5434100 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-5-nitrophenyl)-2-propen-1-one

3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-5-nitrophenyl)-2-propen-1-one

Cat. No. B5434100
M. Wt: 329.30 g/mol
InChI Key: GMELYVVJGGTRIY-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-5-nitrophenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as curcumin, a natural polyphenol compound found in the turmeric root. Curcumin has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

Curcumin exerts its therapeutic effects through multiple mechanisms of action. Curcumin has been shown to modulate various signaling pathways, including the NF-kB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase. Curcumin has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
Curcumin has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6. Curcumin has also been shown to scavenge free radicals and inhibit lipid peroxidation. Curcumin has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

Curcumin has several advantages for lab experiments, including its low toxicity and high solubility in water. Curcumin is also readily available and relatively inexpensive. However, curcumin has some limitations for lab experiments, including its instability in solution and its low bioavailability.

Future Directions

There are several future directions for research on curcumin. One area of research is the development of curcumin analogs with improved bioavailability and efficacy. Another area of research is the investigation of curcumin's potential use in combination therapy with other drugs. Additionally, further research is needed to elucidate the mechanisms of action of curcumin and its potential use in the treatment of various diseases.

Synthesis Methods

Curcumin can be synthesized by various methods, including extraction from turmeric root, chemical synthesis, and microbial synthesis. The chemical synthesis of curcumin involves the reaction of acetylacetone with 4-hydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to nitration and reduction to obtain curcumin.

Scientific Research Applications

Curcumin has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that curcumin exhibits anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the proliferation of cancer cells by targeting multiple signaling pathways. Curcumin has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques. Curcumin has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce inflammation.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-23-16-8-4-11(9-17(16)24-2)3-6-14(19)13-10-12(18(21)22)5-7-15(13)20/h3-10,20H,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMELYVVJGGTRIY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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